molecular formula C19H19ClN6O2 B2664256 1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1923132-83-5

1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2664256
CAS No.: 1923132-83-5
M. Wt: 398.85
InChI Key: METFRJLMTDZEOT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrazinyl group, and an oxadiazolyl group

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrazinyl group: This step often involves nucleophilic substitution reactions where the pyrazinyl group is introduced to the oxadiazole ring.

    Incorporation of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Formation of the urea linkage: This final step typically involves the reaction of an isocyanate with an amine to form the urea bond.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form new ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.

    Biological Studies: Researchers investigate its biological activity and potential as a bioactive compound in various biological assays.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-phenylurea: This compound lacks the pyrazinyl and oxadiazolyl groups, making it less complex and potentially less bioactive.

    1-(2-Chlorophenyl)-3-{1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea: This compound has a pyridinyl group instead of a pyrazinyl group, which may alter its chemical and biological properties.

    1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-thiadiazol-5-yl]cyclohexyl}urea: This compound has a thiadiazolyl group instead of an oxadiazolyl group, potentially affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-13-6-2-3-7-14(13)23-18(27)25-19(8-4-1-5-9-19)17-24-16(26-28-17)15-12-21-10-11-22-15/h2-3,6-7,10-12H,1,4-5,8-9H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METFRJLMTDZEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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